(3r,5r,7r)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)adamantane-1-carboxamide
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Overview
Description
(3r,5r,7r)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)adamantane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes an adamantane core and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)adamantane-1-carboxamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.
Introduction of the Tetrahydronaphthalene Moiety: This step involves the reduction of naphthalene to tetrahydronaphthalene, followed by functionalization to introduce the hydroxy group.
Coupling Reaction: The final step is the coupling of the functionalized tetrahydronaphthalene with the adamantane core through an amide bond formation, typically using reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules due to its unique structure and reactivity.
Biology
In biological research, it may serve as a probe to study the interactions of adamantane derivatives with biological macromolecules.
Medicine
Medically, this compound could be explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders due to the presence of the adamantane core, which is known for its antiviral and neuroprotective properties.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its rigid structure and stability.
Mechanism of Action
The mechanism of action of (3r,5r,7r)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)adamantane-1-carboxamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane core is known to enhance the compound’s ability to cross biological membranes, potentially increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Uniqueness
What sets (3r,5r,7r)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)adamantane-1-carboxamide apart is the presence of the tetrahydronaphthalene moiety, which may confer unique biological activities and chemical reactivity compared to other adamantane derivatives.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c24-20(21-10-15-7-16(11-21)9-17(8-15)12-21)23-14-22(25)6-5-18-3-1-2-4-19(18)13-22/h1-4,15-17,25H,5-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLVUVNQYWIVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C34CC5CC(C3)CC(C5)C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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